molecular formula C13H11N3O3 B5854006 2-hydroxy-5-nitrobenzaldehyde phenylhydrazone CAS No. 93044-40-7

2-hydroxy-5-nitrobenzaldehyde phenylhydrazone

Cat. No.: B5854006
CAS No.: 93044-40-7
M. Wt: 257.24 g/mol
InChI Key: ONIXGLAWYZPDPB-NTEUORMPSA-N
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Description

2-Hydroxy-5-nitrobenzaldehyde phenylhydrazone is a chemical compound derived from the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and phenylhydrazine. This compound is known for its applications in various fields of scientific research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-nitrobenzaldehyde phenylhydrazone typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with phenylhydrazine in an ethanol solvent. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-nitrobenzaldehyde phenylhydrazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitrobenzaldehyde derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminobenzaldehyde derivatives.

    Substitution: The phenylhydrazone moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitrobenzaldehyde derivatives.

    Reduction: Aminobenzaldehyde derivatives.

    Substitution: Various substituted phenylhydrazone derivatives.

Comparison with Similar Compounds

  • 2-Hydroxy-3-nitrobenzaldehyde
  • 2-Hydroxy-4-methoxybenzaldehyde
  • 5-Bromosalicylaldehyde
  • Salicylaldehyde

Comparison: 2-Hydroxy-5-nitrobenzaldehyde phenylhydrazone is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-nitro-2-[(E)-(phenylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-13-7-6-12(16(18)19)8-10(13)9-14-15-11-4-2-1-3-5-11/h1-9,15,17H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIXGLAWYZPDPB-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416426
Record name (E)-4-Nitro-2-((2-phenylhydrazono)methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93044-40-7
Record name NSC158975
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-4-Nitro-2-((2-phenylhydrazono)methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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